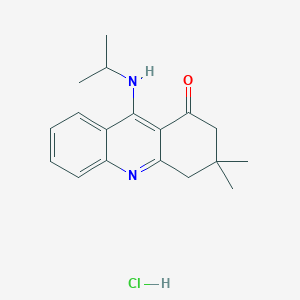
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as IDRA-21, is a potent nootropic drug that belongs to the class of ampakines. It is a synthetic compound that was first developed in the 1990s by researchers at the University of California, Irvine. IDRA-21 is known to enhance cognitive function and improve memory retention, making it a popular research topic in the field of neuroscience.
作用机制
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively targeting and modulating AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons and are critical for learning and memory. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic connections between neurons. This, in turn, leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter that is critical for learning and memory. It has also been shown to increase the density of AMPA receptors in the brain, leading to improved synaptic plasticity and enhanced cognitive function.
实验室实验的优点和局限性
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective modulator of AMPA receptors, making it an ideal tool for studying the role of these receptors in cognitive function. However, 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a relatively short half-life, which can make it difficult to use in certain experiments. It is also a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
未来方向
There are a number of potential future directions for research on 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the potential use of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators. Additionally, there is interest in studying the long-term effects of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride use and its potential for abuse.
合成方法
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with isopropylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with hydrochloric acid to produce 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride.
科学研究应用
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function in healthy individuals. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve memory retention and increase learning ability in animal studies.
属性
IUPAC Name |
3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAPKYLYWMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045036.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)